3,4-Dihydro-2H-[1,3'-biquinolin]-2-one
Description
3,4-Dihydro-2H-[1,3'-biquinolin]-2-one is a bicyclic heterocyclic compound featuring fused quinoline and dihydroquinolinone moieties. Its core structure is of significant pharmacological interest due to the inherent bioactivity of quinolinone derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties . The compound’s dihydroquinolinone scaffold allows for versatile functionalization, enabling the development of analogs with tailored biological and physicochemical properties.
Properties
CAS No. |
918645-74-6 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
1-quinolin-3-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C18H14N2O/c21-18-10-9-13-5-2-4-8-17(13)20(18)15-11-14-6-1-3-7-16(14)19-12-15/h1-8,11-12H,9-10H2 |
InChI Key |
YKIIXLXKFYPIMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with aldehydes followed by cyclization can yield the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro form to a fully aromatic quinoline structure.
Reduction: Reduction reactions can modify the quinoline rings, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fully aromatic quinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.
Scientific Research Applications
3,4-Dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects. For instance, its potential anticancer activity may involve the induction of apoptosis through the activation of caspases and other apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Substituents on the dihydroquinolinone core critically influence biological activity, solubility, and metabolic stability. Key analogs and their properties are summarized below:
Key Observations :
- Methylation : Methyl groups (e.g., in ) increase steric bulk, which may reduce metabolic degradation.
- Nitro Groups: The nitro-substituted oxazinoquinolinone derivative (R=NO₂) demonstrated superior antibacterial activity against Gram-positive and Gram-negative pathogens compared to penicillin G and norfloxacin .
Antibacterial Activity
The 4-aryl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinolin-2-one series (e.g., R=NO₂) exhibited minimal inhibitory concentrations (MICs) of 2–8 µg/mL against K. pneumoniae and S. aureus, outperforming erythromycin and penicillin G . In contrast, the parent 3,4-dihydro-2H-[1,3'-biquinolin]-2-one lacks direct antibacterial data in the provided evidence, suggesting that fused heterocyclic systems (e.g., oxazine rings) may enhance target binding.
Pharmacological Potential
Biological Activity
3,4-Dihydro-2H-[1,3'-biquinolin]-2-one is a compound belonging to the biquinoline family, recognized for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
This compound features a unique structural framework that contributes to its biological activity. Its molecular formula is CHNO, with a molar mass of approximately 240.27 g/mol. The presence of nitrogen atoms in the structure enhances its interaction with biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound derivatives:
- Antibacterial Activity : Research indicates that derivatives exhibit significant antibacterial effects against various pathogens. For instance, compounds derived from this structure have shown potent activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been evaluated for antifungal properties. Studies demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Neuroprotective Effects
Recent investigations have explored the neuroprotective potential of this compound derivatives:
- Acetylcholinesterase Inhibition : A series of compounds based on this scaffold were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Notably, some derivatives exhibited low IC values (e.g., 0.28 µM), indicating strong inhibition .
- Blood-Brain Barrier Penetration : Certain derivatives demonstrated the ability to cross the blood-brain barrier (BBB) effectively while showing no acute toxicity in mouse models at high doses (up to 2500 mg/kg) .
Synthesis and Evaluation of Derivatives
A study synthesized a series of this compound derivatives and evaluated their biological activities:
| Compound | AChE Inhibition (IC) | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| 1 | 0.28 µM | Active | Moderate |
| 2 | 0.34 µM | Active | High |
| 3 | 0.91 µM | Moderate | Low |
This table summarizes the effectiveness of various synthesized compounds in inhibiting AChE and their antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
